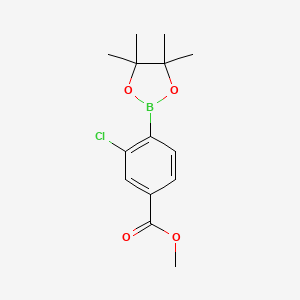

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

説明

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a chemical compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its molecular structure, which includes a chlorobenzene ring substituted with a tetramethyl-1,3,2-dioxaborolane group.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives.

One common method involves the reaction of 3-chlorobenzoic acid with a boronic acid derivative under specific conditions to introduce the boronic ester group.

Industrial Production Methods:

Industrial production typically involves optimizing the synthetic route to achieve higher yields and purity.

Large-scale synthesis may use continuous flow reactors to ensure consistent quality and efficiency.

Types of Reactions:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products Formed:

The primary products include biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Chemistry:

Used as a building block in the synthesis of complex organic molecules.

Facilitates the formation of biaryl compounds, which are essential in various chemical syntheses.

Biology:

Employed in the development of bioactive molecules and probes for biological studies.

Useful in the synthesis of enzyme inhibitors and other biologically active compounds.

Medicine:

Involved in the synthesis of pharmaceuticals, particularly in the creation of new drug candidates.

Plays a role in the development of targeted therapies and diagnostic agents.

Industry:

Utilized in the production of advanced materials, including polymers and electronic devices.

Important in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic components.

Molecular Targets and Pathways:

The compound acts as a precursor in cross-coupling reactions, where it undergoes transmetalation with a palladium catalyst.

The resulting biaryl compounds can interact with various biological targets, leading to therapeutic effects.

Mechanism:

In Suzuki-Miyaura coupling, the boronic ester group of the compound reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.

作用機序

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . These reactions typically target alkyl or aryl alkynes and alkenes .

Mode of Action

The compound likely interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of a new carbon-boron bond .

Biochemical Pathways

The formation of carbon-boron bonds through borylation can significantly alter the chemical properties of the target molecules, potentially affecting various biochemical pathways .

Result of Action

The formation of carbon-boron bonds can significantly alter the chemical properties of the target molecules, potentially leading to various molecular and cellular effects .

類似化合物との比較

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the chlorine atom.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.

Uniqueness:

The presence of the chlorine atom in Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate makes it particularly reactive in nucleophilic substitution reactions.

Its boronic ester group is highly versatile in cross-coupling reactions, making it a valuable reagent in organic synthesis.

This compound's unique properties and versatile applications make it an essential tool in both academic research and industrial processes. Its ability to facilitate complex chemical reactions and its role in the synthesis of biologically active compounds underscore its importance in various scientific fields.

生物活性

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 603122-78-7) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C14H18BClO4

- Molecular Weight : 296.55 g/mol

- Purity : Typically 95% or higher

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 µg/mL .

Antitumor Activity

The compound has shown promise in cancer research:

- In vitro studies demonstrated significant inhibitory effects on tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 µM. This indicates strong potential for selective targeting of cancer cells while sparing normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies in animal models reveal critical insights:

- The compound exhibited moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a slow elimination half-life () exceeding 12 hours .

- Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg), suggesting that the compound may be suitable for further development in therapeutic applications .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cellular processes critical for cancer cell growth.

- Targeting Specific Pathways : It has been noted for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against MRSA with MIC values between 4–8 µg/mL. |

| In Vitro Cancer Study | Showed significant inhibition in MDA-MB-231 cells with an IC50 of 0.126 µM. |

| Pharmacokinetic Study | Reported of 592 ± 62 mg/mL and favorable toxicity profile at high doses. |

科学的研究の応用

Medicinal Chemistry

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The incorporation of the dioxaborolane moiety has been shown to improve the selectivity and potency against specific cancer cell lines. The reaction conditions typically involved palladium-catalyzed cross-coupling reactions that facilitated the formation of complex structures from simpler precursors .

Organic Synthesis

This compound is utilized as a reagent in various organic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing group is crucial for facilitating these reactions.

Table 1: Key Reactions Involving this compound

Material Science

In material science, this compound can be used in the development of polymeric materials. Its functional groups can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve their thermal properties and mechanical performance. The dioxaborolane structure contributes to cross-linking within the polymer network, enhancing durability .

特性

IUPAC Name |

methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSRRHCLKMGMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。